molecular formula C15H18N4O3S3 B2737611 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 868977-19-9

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2737611
CAS RN: 868977-19-9
M. Wt: 398.51
InChI Key: AIZBDAHWGMSDFI-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O3S3 and its molecular weight is 398.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Glutaminase Inhibitors : A study by Shukla et al. (2012) discusses the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds, including a similar compound to the one , were evaluated for their potential as kidney-type glutaminase inhibitors, showing promise in inhibiting the growth of P493 human lymphoma B cells (Shukla et al., 2012).

  • Antitumor Activity : Mohareb et al. (2010) investigated the antitumor activities of a series of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited significant inhibitory effects against various human cancer cell lines (Mohareb et al., 2010).

  • Anti-inflammatory and Analgesic Agents : Shkair et al. (2016) designed, synthesized, and evaluated a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. One of the compounds closely related to the queried compound showed significant in vitro anti-inflammatory activity (Shkair et al., 2016).

  • Anticancer Agents : In research by Çevik et al. (2020), novel 1,3,4-thiadiazole derivatives were synthesized and evaluated as possible anticancer agents. These derivatives, including structures similar to the queried compound, showed promising cytotoxic activity against various cancer cell lines (Çevik et al., 2020).

  • Antimicrobial Activities : A study by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives, including 1,3,4-thiadiazoles, demonstrated antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008).

  • Insecticidal Assessment : Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S3/c20-12(7-11-4-2-6-23-11)17-14-18-19-15(25-14)24-9-13(21)16-8-10-3-1-5-22-10/h2,4,6,10H,1,3,5,7-9H2,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBDAHWGMSDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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